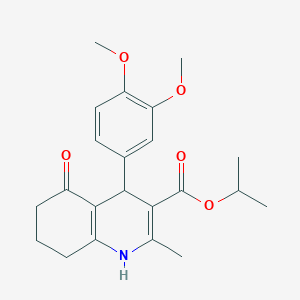

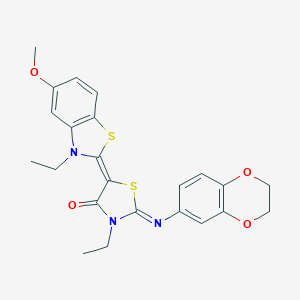

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as AMS115 or AMS115RS, and it has been shown to have a variety of interesting properties that make it useful for a range of applications. In

科学的研究の応用

HIV Treatment Research

Indolylarylsulfones, including derivatives of N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, have been identified as highly potent human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. These compounds have shown promising drug candidate profiles for the treatment of AIDS and related infections, particularly when used in combination with other antiretroviral agents. The structure-activity relationship (SAR) studies have focused on modifying the sulfone moiety to improve pharmacological profiles (Famiglini & Silvestri, 2018).

Cancer Research

Sulfonamide derivatives, including N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, have been explored for their potential in cancer therapy. These compounds have been studied for their ability to inhibit Aldo-Keto Reductase (AKR) 1C3, a drug target in hormonal and hormone-independent malignancies. AKR1C3 inhibitors have shown distinct advantages over existing therapeutics for the treatment of castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).

Gastroprotective Research

Research into gastroprotective properties has also highlighted the utility of sulfonamide derivatives in treating ulcer disease. The ability of these compounds to induce mucosal responses and enhance the synthesis and secretion of protective gastric mucus suggests their potential in promoting ulcer healing and maintaining mucosal integrity (Slomiany, Piotrowski & Slomiany, 1997).

Enzyme Inhibition for Drug Metabolism

The modification of sulfonamide compounds, such as N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide, has been crucial in the development of inhibitors for various enzymes involved in drug metabolism. These compounds have been key in studying the selectivity and potency of chemical inhibitors against different human hepatic Cytochrome P450 (CYP) isoforms, which is fundamental for understanding drug-drug interactions and predicting metabolic pathways (Khojasteh, Prabhu, Kenny, Halladay & Lu, 2011).

特性

IUPAC Name |

N-[3-acetyl-1-(benzenesulfonyl)-2-methylindol-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S2/c1-16-23(17(2)26)21-15-18(24-31(27,28)19-9-5-3-6-10-19)13-14-22(21)25(16)32(29,30)20-11-7-4-8-12-20/h3-15,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKZLTDIRITUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetyl-2-methyl-1-(phenylsulfonyl)-1H-indol-5-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-6-ethoxy-4-[(2-{3-nitro-4-methylphenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B413144.png)

![5-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B413148.png)

![[2-(3,5-Dimethyl-1H-pyrazol-4-ylsulfanyl)-phenyl]-(4-methyl-benzylidene)-amine](/img/structure/B413149.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-isopropylphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B413150.png)

![4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B413151.png)

![4-[3-(1,3-benzodioxol-5-yl)-2-methyl-2-propenylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413152.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413155.png)

![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(2-methylphenyl)-1,3-benzoxazole](/img/structure/B413156.png)

![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B413157.png)

![N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B413161.png)